2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxetan-3-yl]acetic acid
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Overview
Description
The compound “2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxetan-3-yl]acetic acid” is a complex organic molecule. The fluorenylmethyloxycarbonyl (Fmoc) group is a common protective group used in peptide synthesis . The oxetane ring and acetic acid moiety suggest this compound might be involved in organic synthesis or medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound likely includes a fluorene core, an oxetane ring, and an acetic acid group . The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of the acetic acid group suggests this compound may exhibit acidic properties .Scientific Research Applications
Fluorescence Applications in Biomedical Analysis
- Fluorophore Characteristics : This compound exhibits strong fluorescence and large Stokes' shift in aqueous media, making it useful for biomedical analysis. Its fluorescence intensity remains stable across a wide pH range and shows high stability against light and heat (Hirano et al., 2004).
Synthesis and Modification of Amino Acids
- Synthesis of β-Amino Acids : Successful application of the Arndt-Eistert protocol for converting α-amino acids to β-amino acids using this compound as a protective group is reported, with high yields and enantiomeric purity (Ellmerer-Müller et al., 1998).
- Synthesis of β2- and β3-Peptides : Preparation of novel N-Fmoc-protected β2-homoamino acids for solid-phase syntheses of β-peptides has been described. This includes detailed characterization of the prepared Fmoc-amino acids (Šebesta & Seebach, 2003).
Applications in Peptide Synthesis
- Protecting Groups for Cysteine : Development of novel S-Xanthenyl protecting groups for cysteine using a Nα-9-fluorenylmethyloxycarbonyl (Fmoc) strategy in peptide synthesis has been explored (Han & Bárány, 1997).
- Self-Assembled Structures by Fmoc-Modified Amino Acids : Study of self-assembled structures formed by Fmoc-modified aliphatic amino acids, highlighting potential applications in novel self-assembled architectures (Gour et al., 2021).
Miscellaneous Applications
- Antibacterial Activity : Research on N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives synthesized using a variant of this compound and their evaluated antibacterial activity (Reddy & Prasad, 2021).
Safety and Hazards
Properties
IUPAC Name |
2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)oxetan-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c22-18(23)9-20(11-25-12-20)21-19(24)26-10-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBAYXGEJDPBAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2155855-87-9 |
Source
|
Record name | 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxetan-3-yl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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